molecular formula C7H12N2S B11919135 N,N-Dimethyl-1-(thiazol-2-yl)ethanamine

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine

Cat. No.: B11919135
M. Wt: 156.25 g/mol
InChI Key: NYKZWMFDSPFAHA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine typically involves the reaction of thiazole derivatives with dimethylamine. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Hantzsch synthesis or other optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(thiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dimethyl-1-(thiazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(thiazol-2-yl)ethanamine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-Methyl-1-(thiazol-2-yl)ethanamine
  • 1-(Thiazol-2-yl)ethanamine
  • N,N-Diethyl-1-(thiazol-2-yl)ethanamine

Comparison: N,N-Dimethyl-1-(thiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to N-Methyl-1-(thiazol-2-yl)ethanamine, the dimethyl substitution may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2S/c1-6(9(2)3)7-8-4-5-10-7/h4-6H,1-3H3

InChI Key

NYKZWMFDSPFAHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)N(C)C

Origin of Product

United States

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